5-Azidonaphthalene-1-diazonium
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Overview
Description
5-Azidonaphthalene-1-diazonium: is an aromatic compound characterized by the presence of both azido and diazonium functional groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azidonaphthalene-1-diazonium typically involves the diazotization of 5-aminonaphthalene-1-azide. This process is carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid or sulfuric acid, at low temperatures (0-5°C) to form the diazonium salt .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors to maintain the low temperatures required for diazotization. The use of non-nucleophilic counterions, such as tetrafluoroborate, can help in isolating stable diazonium salts .
Chemical Reactions Analysis
Types of Reactions: 5-Azidonaphthalene-1-diazonium undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: The diazonium group can couple with electron-rich aromatic compounds to form azo compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) chloride, copper(I) bromide, and copper(I) cyanide are commonly used in Sandmeyer reactions.
Coupling Reactions: Sodium phenoxide and other electron-rich aromatic compounds are used in coupling reactions.
Reduction Reactions: Lithium aluminum hydride and palladium on carbon (Pd/C) with hydrogen gas are used for reducing the azido group.
Major Products:
Substitution Reactions: Halogenated naphthalenes, hydroxynaphthalenes, and cyanated naphthalenes.
Coupling Reactions:
Reduction Reactions: Aminonaphthalenes.
Scientific Research Applications
Chemistry: 5-Azidonaphthalene-1-diazonium is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology: The compound is utilized in bioconjugation techniques, where the azido group can be selectively targeted for click chemistry reactions to label biomolecules .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents due to their ability to form stable conjugates with biological molecules .
Industry: The compound is used in the production of azo dyes, which are important in textile and printing industries .
Mechanism of Action
The mechanism of action of 5-Azidonaphthalene-1-diazonium involves the reactivity of its diazonium and azido groups. The diazonium group acts as a good leaving group, facilitating nucleophilic substitution reactions. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes .
Molecular Targets and Pathways:
Comparison with Similar Compounds
5-Aminonaphthalene-1-diazonium: Similar in structure but lacks the azido group, limiting its reactivity in click chemistry.
5-Azidonaphthalene: Lacks the diazonium group, reducing its versatility in substitution reactions.
1-Azido-2-diazoniumbenzene: Another compound with both azido and diazonium groups but attached to a benzene ring instead of a naphthalene ring, affecting its reactivity and applications.
Uniqueness: 5-Azidonaphthalene-1-diazonium is unique due to the presence of both azido and diazonium groups on a naphthalene ring, providing a versatile platform for various chemical reactions and applications in multiple fields .
Properties
CAS No. |
88000-66-2 |
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Molecular Formula |
C10H6N5+ |
Molecular Weight |
196.19 g/mol |
IUPAC Name |
5-azidonaphthalene-1-diazonium |
InChI |
InChI=1S/C10H6N5/c11-13-9-5-1-4-8-7(9)3-2-6-10(8)14-15-12/h1-6H/q+1 |
InChI Key |
XPSQQZGSOAZAJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2[N+]#N)C(=C1)N=[N+]=[N-] |
Origin of Product |
United States |
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